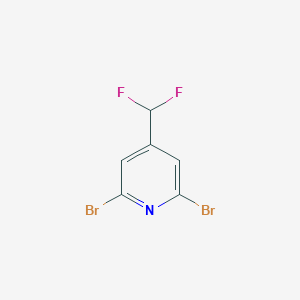

2,6-Dibromo-4-(difluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. evitachem.combldpharm.com Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, make it a versatile building block in the synthesis of a vast array of complex molecules. evitachem.com Pyridine and its derivatives are ubiquitous in numerous biologically active compounds, including a wide range of pharmaceuticals, agrochemicals, and natural products. evitachem.comoakwoodchemical.com

The presence of the nitrogen atom imparts a dipole moment and influences the reactivity of the ring, making it susceptible to various chemical transformations. evitachem.com Pyridine can act as a base, a nucleophile, and a ligand for metal catalysts, and its ring positions can be functionalized through electrophilic and nucleophilic substitution reactions. nih.govbldpharm.com This chemical versatility allows synthetic chemists to use pyridine derivatives as core structures or key intermediates in the assembly of molecules with diverse functions. bldpharm.com Consequently, the pyridine scaffold is integral to the production of numerous commercial products, including herbicides, fungicides, insecticides, and a multitude of therapeutic agents. evitachem.comnih.govbldpharm.com

Role of Halogenation and Fluorination in Modulating Molecular Properties

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in medicinal and agrochemical chemistry to modulate molecular properties. acs.orggoogle.com The incorporation of halogens can profoundly alter a compound's physicochemical characteristics, such as its size, polarity, lipophilicity, and metabolic stability. acs.orgontosight.aichemicalbook.com

Fluorine and fluorine-containing groups, such as the difluoromethyl (-CHF2) group, are particularly significant. Due to fluorine's high electronegativity and small size, its introduction into a molecule can lead to significant changes in electronic properties and molecular conformation. researchgate.netresearchgate.net Specifically, fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate. ontosight.airesearchgate.net

Increase Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to permeate biological membranes. ontosight.ai

Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can affect a molecule's solubility and target-binding interactions. ontosight.airesearchgate.net

Influence Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a therapeutic agent. researchgate.net

Bromination also plays a critical role, particularly in synthetic chemistry. The bromine atoms on an aromatic ring, such as in 2,6-dibromopyridine (B144722), are excellent leaving groups in nucleophilic substitution reactions and are highly reactive in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings). evitachem.comresearchgate.net This reactivity allows the bromine atoms to be easily replaced with a wide variety of other functional groups, making brominated compounds versatile intermediates for constructing more complex molecular architectures. researchgate.netresearchgate.net

Overview of 2,6-Dibromo-4-(difluoromethyl)pyridine as a Strategic Synthetic Intermediate

This compound is a halogenated pyridine derivative that serves as a highly valuable building block in organic synthesis. Its structure combines the key features of a dibrominated pyridine ring with a difluoromethyl group at the 4-position, making it a strategic intermediate for the synthesis of novel pharmaceutical and agrochemical candidates.

The strategic importance of this compound lies in the distinct reactivity of its substituents. The two bromine atoms at the 2- and 6-positions are prime sites for chemical modification. researchgate.net They can be selectively or sequentially replaced through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity. evitachem.comresearchgate.net

Simultaneously, the difluoromethyl group at the 4-position imparts the beneficial properties associated with fluorination. It can serve as a lipophilic hydrogen bond donor and acts as a bioisostere for other functional groups like hydroxyl or thiol groups, influencing the compound's biological activity, metabolic stability, and pharmacokinetic profile. The presence of this fluorine-containing moiety is a key feature in the design of many modern agrochemicals and pharmaceuticals. bldpharm.com The combination of these features in a single molecule makes this compound a versatile and powerful tool for chemists aiming to synthesize novel, highly functionalized pyridine-based compounds.

Below are the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 1804934-26-6 |

| Molecular Formula | C₆H₃Br₂F₂N |

| Molecular Weight | 286.90 g/mol |

| MDL Number | MFCD25476740 |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXPXTUYNMILLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804934-26-6 | |

| Record name | 2,6-dibromo-4-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dibromo 4 Difluoromethyl Pyridine

Regioselective Bromination Approaches for Pyridine (B92270) Rings

Achieving a 2,6-dibromo substitution pattern on a pyridine ring requires overcoming the inherent electron-deficient nature of the heterocycle, which deactivates it towards typical electrophilic aromatic substitution. Methodologies often rely on direct halogenation under specific conditions or the chemical conversion of pre-functionalized pyridine precursors.

Direct C-H bromination of pyridine rings is a challenging yet atom-economical approach. Reagents such as N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often referred to as dibromohein, are commonly employed as bromine sources for these transformations. google.com The reaction's success and regioselectivity are highly dependent on the pyridine ring's existing substituents and the reaction conditions. researchgate.net

For an unsubstituted or deactivated pyridine, direct bromination often requires harsh conditions. However, for activated pyridines, such as those bearing amino or hydroxy groups, regioselective mono- and di-bromination can be achieved in high yields with NBS. researchgate.net The reactivity generally follows the order of amino > hydroxy > methoxy (B1213986) substituents. researchgate.net In the context of synthesizing the target molecule, direct bromination would likely be performed on a 4-(difluoromethyl)pyridine (B1298655) precursor. The electron-withdrawing nature of the difluoromethyl group further deactivates the ring, making electrophilic attack difficult. Therefore, these reactions often proceed via radical pathways or require catalytic activation to enhance the electrophilicity of the bromine source. nsf.gov

| Reagent | Typical Conditions | Role/Comments |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, benzoyl peroxide), UV light, or heat in a non-polar solvent (e.g., CCl₄). daneshyari.com | Primarily used for radical bromination of side chains but can be used for ring bromination under specific conditions, often requiring Lewis acid catalysis. nsf.govdaneshyari.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Inert solvent (e.g., chlorobenzene), often with a radical initiator. google.com | A stable, crystalline source of electrophilic bromine, considered a safer alternative to liquid bromine. Used for bromination of various pyridine derivatives. google.com |

An alternative and often more reliable strategy for obtaining the 2,6-dibromo pyridine core involves the conversion of readily available precursors, such as 2,6-dichloropyridine (B45657) or 2,6-dimethylpyridine (B142122) (2,6-lutidine).

The conversion of 2,6-dichloropyridine to 2,6-dibromopyridine (B144722) is a classic halogen exchange (Halex) reaction. This process is typically achieved by treating the dichlorinated precursor with a bromide source at elevated temperatures. A common method involves refluxing 2,6-dichloropyridine with a concentrated aqueous solution of hydrobromic acid (HBr), often in the presence of a bromide salt like sodium bromide (NaBr). guidechem.comgoogle.com This substitution reaction is driven by the relative nucleophilicity of the halides and the stability of the resulting products. Yields for this transformation are reported to be in the range of 66-80%. google.com

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

| 2,6-Dichloropyridine | Sodium Bromide (NaBr), 40% Hydrobromic Acid (HBr) | 80-150 °C | 24 hours | 66.4 - 71.5% |

| 2,6-Dichloropyridine | Hydrogen Bromide (HBr) gas in water | 80-150 °C | Varies (monitored by HPLC) | 73.6 - 80.4% |

The conversion from 2,6-lutidine is a more complex, multi-step process. wikipedia.org It does not directly yield 2,6-dibromopyridine but can be used to synthesize precursors. One potential pathway involves the radical bromination of the methyl groups using NBS to form 2,6-bis(bromomethyl)pyridine. google.com Another approach involves the oxidation of the methyl groups to form pyridine-2,6-dicarboxylic acid, which can then undergo further transformations. A more direct route to a halogenated pyridine from lutidine would involve conversion to 2,6-diaminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atoms.

Introduction of the Difluoromethyl Moiety

The difluoromethyl group (-CHF₂) is a valuable substituent in medicinal and agricultural chemistry, often serving as a lipophilic bioisostere of a hydroxyl or thiol group. rsc.org Its introduction into a pyridine ring can be accomplished through several distinct synthetic strategies.

Difluoroacetic anhydride (B1165640) can serve as a precursor to the difluoromethyl radical under photochemical conditions. alfa-chemistry.com In this strategy, a 2,6-dibromopyridine substrate would be subjected to a radical difluoromethylation reaction. The reaction is typically initiated by visible light, often in the presence of a photocatalyst or a chemical initiator that facilitates the generation of the reactive difluoromethyl radical from the anhydride. alfa-chemistry.com This radical species can then attack the electron-deficient pyridine ring. In a Minisci-type reaction, radical attack on a protonated pyridine heterocycle preferentially occurs at the C2, C4, or C6 positions. With the C2 and C6 positions blocked by bromine atoms, the radical addition would be directed to the C4 position, leading to the desired product after rearomatization. Recent studies have demonstrated the regioselective meta- and para-difluoromethylation of pyridines using radical processes, highlighting the viability of this approach. uni-muenster.denih.govresearchgate.net

This two-step approach involves the initial introduction of a halodifluoromethyl group (e.g., -CF₂Br or -CF₂Cl), which is subsequently reduced to the -CHF₂ moiety. The first step can be achieved using various reagents that serve as a source for the "•CF₂X" radical. For instance, combinations of fluorinated carboxylic anhydrides, such as bromodifluoroacetic anhydride ((CF₂BrCO)₂O), and an alkali metal halide can be used in copper-catalyzed three-component reactions to install a halodifluoromethyl group onto a substrate. nih.gov While initially developed for alkenes and alkynes, similar principles can be applied to the functionalization of heterocycles. nih.govresearchgate.net Once the 2,6-dibromo-4-(halodifluoromethyl)pyridine intermediate is formed, the final step involves the reductive dehalogenation of the -CF₂X group. This reduction is commonly performed using reagents like tributyltin hydride or zinc dust.

A classic and robust method for synthesizing difluoromethyl groups is through halogen exchange (Halex) fluorination. This strategy begins with a precursor containing a dihalomethyl group, such as a dichloromethyl (-CHCl₂) or dibromomethyl (-CHBr₂) group, at the 4-position of the 2,6-dibromopyridine ring. This intermediate is then treated with a suitable fluorinating agent to replace the chlorine or bromine atoms with fluorine.

The Swarts reaction is a well-known example of this type of transformation, traditionally employing antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to facilitate the exchange. Other modern fluorinating agents can also be employed for this purpose. The choice of reagent depends on the substrate's reactivity and the desired reaction conditions.

| Fluorinating Agent | Precursor Group | Comments |

| Antimony Trifluoride (SbF₃) | -CHCl₂, -CCl₃, -CHBr₂ | Classic Swarts reaction conditions; effective for converting polychlorinated side chains. |

| Hydrogen Fluoride (HF) | -CHCl₂, -CCl₃ | A powerful and corrosive fluorinating agent, often used in industrial settings. Can be used as anhydrous HF or in pyridine solution (Olah's reagent). |

| Sulfur Tetrafluoride (SF₄) | -CHO, -COOH | Deoxofluorinating agent that can convert aldehydes directly to the -CHF₂ group. |

| Diethylaminosulfur Trifluoride (DAST) | -CHO, -COOH | A milder and more selective deoxofluorinating agent compared to SF₄. |

This approach provides a reliable pathway to the difluoromethyl group, leveraging well-established fluorination chemistry on a pre-assembled dibrominated pyridine framework.

Multi-Step Synthesis Protocols and Yield Optimization Studies

The synthesis of 2,6-dibromo-4-(difluoromethyl)pyridine is not widely documented in peer-reviewed literature, suggesting its status as a specialized intermediate. However, plausible and efficient multi-step synthetic routes can be devised based on established transformations of pyridine derivatives. Two logical retrosynthetic pathways involve either the late-stage bromination of a difluoromethylated pyridine core or the introduction of the difluoromethyl group onto a pre-existing dibrominated pyridine scaffold.

Route A: Late-Stage Dibromination

This approach commences with a more readily available 4-substituted pyridine, proceeds through the installation of the crucial difluoromethyl moiety, and concludes with the selective bromination of the 2 and 6 positions. A key precursor in similar syntheses is 4-(difluoromethyl)pyridine itself. The synthesis of related compounds, such as 4-(difluoromethyl)pyridin-2-amine (B599231), has been reported starting from 4-(difluoromethyl)pyridine, indicating the viability of this intermediate. acs.org

A hypothetical, yet chemically sound, multi-step protocol is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose | Potential Yield |

| 1 | Oxidation | m-CPBA, CH₂Cl₂, rt | Formation of Pyridine-N-oxide to activate the 2 and 6 positions for subsequent halogenation. | >95% |

| 2 | Dibromination | POBr₃, PBr₃, 120°C | Introduction of bromine atoms at the 2 and 6 positions. | 60-70% |

| 3 | Deoxygenation | PCl₃, CHCl₃, reflux | Removal of the N-oxide to yield the final product. | 80-90% |

Yields are estimated based on analogous reactions reported in the chemical literature.

Yield optimization for this route would focus on the critical dibromination step. Studies would involve screening various brominating agents (e.g., NBS, Br₂), optimizing reaction temperature and time, and exploring different solvent systems to minimize the formation of mono-brominated or other side products. The purification of the intermediate N-oxide and the final product would likely rely on column chromatography or recrystallization.

Route B: Late-Stage Difluoromethylation

An alternative strategy begins with the commercially available 2,6-dibromopyridine. The primary challenge in this route is the selective introduction of the difluoromethyl group at the 4-position. This can be a complex transformation, often requiring the initial installation of a handle, such as a formyl or iodo group, at the target position.

A plausible sequence is as follows:

| Step | Reaction | Reagents and Conditions | Purpose | Potential Yield |

| 1 | Nitration | HNO₃, H₂SO₄, 90°C | Introduction of a nitro group at the 4-position of 2,6-dibromopyridine. | 70-80% |

| 2 | Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | Reduction of the nitro group to an amine. | >90% |

| 3 | Sandmeyer Reaction | NaNO₂, HBF₄; then Cu, heat | Conversion of the amino group to a diazonium salt, followed by introduction of the difluoromethyl precursor. (This is a challenging step and may require specialized reagents). | 30-50% |

| 4 | Difluoromethylation | (Difluoromethyl)trimethylsilane, CsF, DMF | Introduction of the difluoromethyl group. | Variable |

Yields are estimated and the difluoromethylation step is known to be complex with variable outcomes.

Optimization of this pathway would heavily concentrate on the challenging introduction of the C1 synthon at the 4-position. Modern cross-coupling methodologies could offer more efficient alternatives to the classical Sandmeyer reaction. For instance, a lithiation of 2,6-dibromopyridine followed by quenching with a suitable electrophile could provide a 4-substituted intermediate more amenable to difluoromethylation.

Development of Scalable and Sustainable Synthetic Routes

Transitioning a synthetic protocol from laboratory scale to industrial production necessitates a focus on cost, safety, efficiency, and environmental impact. For this compound, developing a scalable and sustainable route would likely favor a convergent synthesis that minimizes step count and employs robust, high-yielding reactions.

A potential scalable approach could be a modification of Route A, focusing on a one-pot or telescopic synthesis to reduce intermediate isolations. For instance, the N-oxidation and subsequent bromination could potentially be combined into a single process, thereby reducing solvent waste and processing time. The development of a scalable synthesis for the related 4-(difluoromethyl)pyridin-2-amine has highlighted the importance of avoiding hazardous reagents and isolation of all intermediates where possible. acs.org

Key considerations for a sustainable and scalable synthesis include:

Atom Economy: Selecting reactions that incorporate a high proportion of the reactant atoms into the final product.

Reagent Selection: Replacing hazardous and expensive reagents with safer, more economical alternatives. For example, moving away from phosphorus oxybromide to a bromide/bromate system could be explored for the bromination step.

Solvent Minimization and Recycling: Utilizing greener solvents and designing processes that allow for solvent recovery and reuse.

Process Safety: Thoroughly evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions, a critical consideration in large-scale nitration or bromination reactions.

Catalytic Methods: Investigating catalytic approaches for bromination or for the introduction of the difluoromethyl group to reduce stoichiometric waste. While not explicitly detailed for this molecule, the broader field of C-H activation and fluorination is rapidly advancing.

A data table summarizing the comparison of the two primary synthetic routes from a scalability and sustainability perspective is presented below:

| Feature | Route A (Late-Stage Bromination) | Route B (Late-Stage Difluoromethylation) |

| Starting Material Availability | Potentially more accessible and less expensive starting pyridine. | Starts with a readily available but more functionalized dibromopyridine. |

| Number of Steps | Fewer steps, potentially allowing for a more streamlined process. | Generally involves more steps due to the need for functional group interconversions. |

| Key Challenge | Selective and high-yielding dibromination at the 2 and 6 positions. | Efficient and selective introduction of the difluoromethyl group at the 4-position. |

| Scalability Potential | Higher, due to potentially simpler transformations and fewer steps. | Lower, due to the complexity and often lower yields of the key difluoromethylation step. |

| Sustainability | Can be improved by optimizing the bromination step to reduce waste. | Challenging due to the use of multi-step sequences and potentially hazardous reagents in classical methods. |

Chemical Reactivity and Transformations of 2,6 Dibromo 4 Difluoromethyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C6 positions of the pyridine (B92270) ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. These positions are electronically activated by the adjacent ring nitrogen, facilitating the crucial oxidative addition step in catalytic cycles involving metals like palladium and copper.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful method for forming carbon-carbon bonds. For substrates like 2,6-dibromopyridine (B144722), these reactions proceed with high efficiency. nih.gov The reaction can be controlled to achieve either mono- or di-alkylation/arylation by modulating the reaction conditions, such as the stoichiometry of the boronic acid derivative and the choice of base. nih.gov

While specific studies detailing the Suzuki-Miyaura coupling of 2,6-Dibromo-4-(difluoromethyl)pyridine are not extensively documented, the reactivity is expected to be analogous to that of 2,6-dibromopyridine. The strongly electron-withdrawing nature of the 4-(difluoromethyl) group would further enhance the electrophilicity of the C-Br bonds, potentially increasing the rate of oxidative addition to the palladium(0) catalyst. The general mechanism involves the oxidative addition of a C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Regioselective couplings on similar polyhalogenated pyridines have been achieved, suggesting that sequential and controlled functionalization of this compound is feasible. beilstein-journals.org

Table 1: Expected Parameters for Suzuki-Miyaura Coupling This table is based on general principles and reactions of similar compounds, as specific data for this compound is not detailed in the provided search results.

| Parameter | Typical Reagents/Conditions | Expected Role/Effect |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Phosphine ligands (e.g., SPhos, RuPhos, Ad₂PⁿBu) | Stabilizes the palladium center and modulates its reactivity. nih.gov |

| Boron Reagent | Aryl/heteroaryl/alkyl boronic acids or esters | Source of the new carbon-based substituent. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, LiOᵗBu | Activates the boronic acid for the transmetalation step. nih.govyonedalabs.com |

| Solvent | Dioxane, Toluene, THF, DMF (often with water) | Solubilizes reactants and influences reaction kinetics. |

Carbon-Nitrogen Bond Forming Reactions with Amines

The formation of carbon-nitrogen bonds using substrates like 2,6-dibromopyridine is well-established, often employing copper or palladium catalysts (e.g., Buchwald-Hartwig amination). Research on 2,6-dibromopyridine has shown that copper-catalyzed coupling with a range of amines provides an efficient route to 6-substituted-2-bromopyridine compounds. researchgate.netresearchgate.net This protocol demonstrates high selectivity for monosubstitution under specific conditions, which is crucial for building unsymmetrical 2,6-disubstituted pyridines. researchgate.net

For this compound, a similar copper-catalyzed pathway is expected to be effective. The reaction would involve the coupling of an amine (including heterocycles like imidazole, pyrazole, and indole) with one of the C-Br bonds. researchgate.net The choice of ligand is critical for achieving high efficiency and selectivity in these transformations. researchgate.net

Other Palladium- and Copper-Catalyzed Processes

The reactive C-Br bonds on this compound also render it a suitable substrate for other palladium- and copper-catalyzed transformations beyond Suzuki and C-N couplings. These include, but are not limited to, Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation reactions. Each of these processes allows for the introduction of diverse functional groups at the 2 and/or 6 positions of the pyridine ring, making the title compound a valuable building block in synthetic chemistry. Copper-catalyzed reactions, in particular, are noted for their cost-effectiveness and utility in forming various heteroatom bonds. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic systems. The pyridine ring is inherently activated towards nucleophilic attack at the ortho (C2/C6) and para (C4) positions due to the electron-withdrawing effect of the nitrogen atom. stackexchange.com In this compound, this inherent reactivity is significantly enhanced by the presence of the strongly electron-withdrawing difluoromethyl group at the C4 position.

This electronic arrangement makes the C2 and C6 positions, which bear good leaving groups (bromide ions), highly susceptible to attack by nucleophiles. The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization and drives the reaction forward. stackexchange.com Common nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromide ions under relatively mild conditions. The presence of two leaving groups allows for sequential substitution, potentially with two different nucleophiles, to create unsymmetrically substituted pyridine derivatives. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine is notoriously difficult. The ring nitrogen acts as a strong deactivating group, both through its inductive electron-withdrawing effect and by protonation or complexation with Lewis acids under typical reaction conditions, which further deactivates the ring. lumenlearning.comlibretexts.org Consequently, pyridine is significantly less reactive than benzene towards electrophiles and requires harsh conditions to react. libretexts.org

In the case of this compound, the pyridine ring is exceptionally deactivated. It possesses not only the deactivating nitrogen atom but also three potent electron-withdrawing groups (two bromo groups and one difluoromethyl group). This cumulative deactivation makes the remaining C-H bonds at the C3 and C5 positions extremely unreactive towards electrophiles. Standard electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions are not expected to proceed under conventional conditions. masterorganicchemistry.comlibretexts.org Any attempt to force such a reaction would likely require exceptionally harsh conditions that could lead to decomposition of the molecule.

Functional Group Interconversions at the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is generally considered to be robust and chemically stable. While numerous methods have been developed for the direct introduction of the CF₂H group onto aromatic and heteroaromatic rings, nih.govresearchgate.netnih.gov subsequent transformations of the group itself are less common. The C-H bond in the difluoromethyl group is slightly acidic and can be deprotonated under strong basic conditions, but this typically requires specialized reagents and conditions that might not be compatible with the rest of the molecule. Certain difluorocarbene-induced reactions can lead to cleavage of adjacent bonds, but these are highly specific transformations. nih.gov For this compound, standard synthetic manipulations are unlikely to affect the difluoromethyl moiety, which will typically remain intact during transformations at other positions on the pyridine ring.

Mechanistic Investigations of Reactions Involving 2,6 Dibromo 4 Difluoromethyl Pyridine

Elucidation of Pyridine (B92270) Ring Functionalization Pathways

The functionalization of the pyridine ring in 2,6-dibromo-4-(difluoromethyl)pyridine can proceed through several pathways, with the formation of highly reactive intermediates playing a key role in determining the final product distribution.

The formation of pyridyne intermediates is a known pathway for the functionalization of dihalopyridines. nih.gov In the case of this compound, treatment with a strong base could potentially lead to the formation of a 2,3- or 3,4-pyridyne. However, the regioselectivity of such reactions is highly dependent on the stability of the resulting intermediate and the nature of the substituents on the pyridine ring. nih.gov

While direct studies on this compound are not extensively documented in the provided search results, principles from related systems can be applied. For instance, studies on 3,4-pyridynes have shown that proximal halide or sulfamate (B1201201) substituents can influence the distortion of the pyridyne and thereby govern the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov The electron-withdrawing nature of the difluoromethyl group at the 4-position would be expected to influence the electron distribution within the pyridyne intermediate, potentially directing incoming nucleophiles.

Methods for the regioselective functionalization of pyridines are critical for their application in areas like pharmaceutical chemistry. chemistryviews.org The generation of nucleophilic dihydropyridine (B1217469) intermediates through processes like borane-catalyzed hydroboration offers an alternative pathway for C3-selective functionalization of pyridines. nih.gov

Catalytic Cycle Analysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of dihalogenated N-heteroarenes. nih.gov The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination. The regioselectivity of cross-coupling reactions with substrates like this compound is a key mechanistic aspect to consider.

Conventionally, for dihalogenated pyridines, the halide at the position alpha to the nitrogen (C2 or C6) is more reactive towards Pd(0) insertion due to the positive charge at this position and the weaker C-X bond. nih.gov However, unconventional C4-selectivity has been achieved in Suzuki-Miyaura couplings of 2,4-dichloropyridine (B17371) using sterically hindered N-heterocyclic carbene (NHC) ligands. nih.govnsf.gov This suggests that the choice of ligand can fundamentally alter the regiochemical outcome of the reaction.

The catalytic cycle can be influenced by factors such as ligand-to-metal ratio and the potential for the formation of multinuclear palladium species, which can lead to atypical selectivity. nih.gov For this compound, a systematic study of different palladium catalysts, ligands, and reaction conditions would be necessary to fully elucidate the catalytic cycle and control the regioselectivity of cross-coupling at the C2 and C6 positions.

| Catalyst System | Ligand | Typical Regioselectivity | Reference |

| Pd(OAc)₂ / PPh₃ (≥3:1) | PPh₃ | C2-selectivity | nih.gov |

| Pd(OAc)₂ / PPh₃ (≤2.5:1) | PPh₃ | C4-selectivity (for 2,4-dibromopyridine) | nih.gov |

| Pd-PEPPSI-IPr | IPr (NHC) | C4-selectivity (for 2,4-dichloropyridine) | nih.gov |

Kinetic Studies of Transformation Processes

Influence of Solvent Systems and Reaction Conditions on Mechanism

Solvent systems and reaction conditions play a critical role in influencing reaction mechanisms. wikipedia.org The polarity of the solvent can affect the stability of reactants, intermediates, and transition states, thereby altering reaction rates and selectivity. wikipedia.orgchemrxiv.org For instance, an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org

In the context of reactions involving this compound, the choice of solvent could influence the regioselectivity of functionalization. For example, in radical reactions, the solvent can dictate the nature of the radical species, leading to divergent chemoselectivity. nih.gov Quantum mechanical calculations have shown that solvents can increase the free energy of activation in reactions like the Diels-Alder reaction, potentially enhancing selectivity by retarding the rate of formation of one isomer more than another. mdpi.com

The effect of reaction conditions such as temperature, pressure, and the nature of the base (in base-mediated reactions) would also need to be systematically investigated to understand their impact on the reaction mechanism and outcome.

| Solvent Property | Potential Influence on Mechanism |

| Polarity | Can stabilize charged intermediates and transition states, affecting reaction rates. wikipedia.org |

| Protic/Aprotic Nature | Can influence nucleophilicity and participate in acid/base equilibria. wikipedia.org |

| Coordinating Ability | Can interact with catalysts and intermediates, affecting their reactivity. |

Theoretical and Computational Chemistry Studies of 2,6 Dibromo 4 Difluoromethyl Pyridine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-Dibromo-4-(difluoromethyl)pyridine, these calculations would predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, they would provide crucial information about its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

To illustrate, in the computational study of 2,6-bis(bromo-methyl)pyridine, the calculated dipole moment was found to be 4.2863 Debye, suggesting it is a polar molecule. derpharmachemica.com Similar calculations for this compound would be expected to yield a significant dipole moment due to the presence of electronegative bromine and fluorine atoms.

Table 1: Predicted Molecular and Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Dipole Moment | ~4.0 - 5.0 Debye | Analogy to 2,6-bis(bromo-methyl)pyridine derpharmachemica.com |

| HOMO Energy | DFT (e.g., B3LYP/6-311G(d,p)) | |

| LUMO Energy | DFT (e.g., B3LYP/6-311G(d,p)) | |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311G(d,p)) |

Note: The table above is illustrative and contains hypothetical data placeholders, as specific calculations for this compound are not available in the literature.

Reaction Mechanism Predictions and Energy Profile Calculations (e.g., Density Functional Theory and Hartree-Fock methodologies)

Theoretical chemistry plays a crucial role in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to model its behavior in various chemical transformations. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. The resulting energy profiles provide valuable information about the activation energies and thermodynamics of different reaction pathways, allowing for predictions of reaction feasibility and selectivity. While no specific reaction mechanisms involving this compound have been computationally studied, the general reactivity of pyridine (B92270) derivatives is well-documented. researchgate.netresearchgate.net

Analysis of Bonding Characteristics and Aromaticity

The nature of the chemical bonds and the aromaticity of the pyridine ring in this compound would be another key area of theoretical investigation. Techniques such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding, including the hybridization of atomic orbitals and the delocalization of electron density.

The aromaticity of the pyridine ring is a critical factor influencing its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices would help to understand how the electron-withdrawing bromine and difluoromethyl substituents affect the aromatic character of the pyridine ring. Studies on substituted benzenes and other heterocyclic systems have shown that substituents can significantly influence the aromaticity of the ring. rsc.orgacs.org

Conformational Analysis and Stability Predictions

The presence of the non-linear difluoromethyl group introduces the possibility of different spatial arrangements, or conformations, of this compound. Conformational analysis would involve calculating the relative energies of these different conformers to determine the most stable arrangement of the atoms. This is particularly important as the conformation of a molecule can significantly impact its biological activity and physical properties. Computational studies on similar fluorinated molecules have demonstrated the utility of these methods in predicting conformational preferences. researchgate.net

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Complex Halogenated and Fluorinated Heterocycles

2,6-Dibromo-4-(difluoromethyl)pyridine is a key starting material for constructing more elaborate halogenated and fluorinated heterocyclic systems. Halogenated heterocycles are pivotal in synthetic chemistry as they serve as versatile intermediates for further molecular modifications. nih.gov The difluoromethyl group, in particular, is of high interest in medicinal chemistry as it can act as a bioisosteric substitute for hydroxyl, thiol, or amine groups, enhancing properties like metabolic stability and bioavailability. researchgate.net

The reactivity of the bromine atoms allows for their displacement through various synthetic methodologies, including nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). These reactions enable the forging of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of complex derivatives that retain the valuable difluoromethylpyridine core. For instance, similar polyhalogenated pyridines are used as foundational "building blocks" to prepare a wide range of derivatives by reacting them with different nucleophiles and electrophiles. nih.gov

Table 1: Synthetic Transformations of Dihalopyridine Scaffolds

| Reaction Type | Reagents/Catalysts | Bond Formed | Application |

|---|---|---|---|

| Suzuki Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Building complex aromatic systems |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | C-C (alkyne) | Introducing linear scaffolds |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-N | Synthesis of amino-pyridines |

Role in the Development of Compound Libraries for Chemical Biology and Medicinal Chemistry

The structure of this compound is ideally suited for the generation of compound libraries used in high-throughput screening for drug discovery. The pyridine (B92270) scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of bioactive compounds and approved drugs. researchgate.net

By leveraging the two reactive bromine sites, chemists can employ a divergent synthetic strategy. Starting from the single dibromo-core, a multitude of different functional groups can be introduced at the 2- and 6-positions. This allows for the rapid creation of a large library of structurally related but diverse molecules. Each compound in the library can then be tested for biological activity, helping to identify new lead compounds for drug development programs. The inclusion of the difluoromethyl group is particularly strategic, as this moiety is known to impart favorable pharmacological properties. researchgate.netuni-muenster.de

Intermediate in the Synthesis of Agrochemical Active Ingredients

Pyridine-based compounds are of paramount importance in the agrochemical industry, forming the basis for many successful fungicides, herbicides, and insecticides. pageplace.de Fluorinated functional groups, such as trifluoromethyl and difluoromethyl, are common features in modern agrochemicals, often enhancing their efficacy and metabolic stability in the target application. acs.org

While specific public-domain examples detailing the use of this compound in commercial agrochemicals are proprietary, its structural motifs are highly relevant. It serves as a key intermediate, analogous to other widely used compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a precursor for several crop-protection products. acs.orgrsc.org The synthesis of novel agrochemicals often involves the derivatization of such halogenated pyridine intermediates to optimize biological activity against specific weeds, fungi, or insect pests. pageplace.de

Building Block for Pharmaceutical Scaffolds (e.g., Kinase Inhibitors and Related Bioactive Molecules)

One of the most significant applications of this compound is in the synthesis of pharmaceutical scaffolds, particularly for protein kinase inhibitors. nih.gov Kinases are a critical class of drug targets, and their dysregulation is implicated in numerous diseases, especially cancer. mdpi.com

The synthesis of kinase inhibitors often involves the construction of complex molecules that can fit precisely into the ATP-binding site of the target enzyme. The 2,6-disubstituted pyridine framework is a common core structure for these inhibitors. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions are instrumental in this process, allowing for the attachment of various aromatic and heterocyclic fragments to the dibromopyridine core. mdpi.com For example, the 4-(difluoromethyl)pyridin-2-amine (B599231) moiety, directly accessible from intermediates like this compound, is a key component for inhibitors targeting critical signaling pathways like PI3K and mTOR. nih.gov The ability to selectively functionalize the two bromine positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Potential for Applications in Advanced Materials Science

Beyond life sciences, the structural features of this compound suggest its potential as a monomer for the synthesis of advanced materials. Fluorinated polymers and materials are in high demand for high-performance applications due to their enhanced thermal stability, chemical resistance, and unique electronic properties. nih.govpageplace.de

The pyridine ring is an electron-deficient aromatic system, a desirable characteristic for organic electronic materials. Pyridine-containing polymers have been investigated for use in organic light-emitting diodes (OLEDs), sensors, and anti-corrosive coatings. mdpi.comresearchgate.net Specifically, 2,6-disubstituted pyridine units can serve as building blocks for luminescent materials and organic semiconductors. researchgate.netmdpi.com

The two bromine atoms make this compound an excellent candidate for polycondensation reactions. Through techniques like Suzuki or Stille catalyst transfer polymerization, the dibromo-monomer can be linked to other aromatic units to create well-defined conjugated polymers. researchgate.netresearchgate.netnih.gov These fluorinated, pyridine-based polymers could exhibit interesting photophysical properties and find use in applications such as:

Organic Electronics: As components in electron-transporting layers or as emitters in OLEDs.

High-Performance Polymers: Creating materials with high thermal stability and low surface energy, potentially for aerospace resins or advanced coatings.

Sensors: The pyridine nitrogen can act as a coordination site for metal ions, allowing for the design of fluorescent sensors.

Q & A

Q. What synthetic methods are optimized for preparing 2,6-dibromo-4-(difluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves halogenation and fluorination steps. For example:

- Bromination: Reacting 2,6-dichloropyridine with brominating agents (e.g., NaBr/HBr under reflux) yields dibrominated intermediates. Optimal conditions (80–150°C, inert atmosphere) minimize side reactions like over-bromination .

- Difluoromethylation: Introducing the difluoromethyl group via nucleophilic substitution or transition metal-catalyzed reactions (e.g., using ClCF₂H or CF₂HI). Yields vary (50–85%) depending on solvent polarity (DMF > toluene) and catalyst choice (Pd vs. Cu) .

Key Data:

| Method | Reagents | Yield | Purity (HPLC) |

|---|---|---|---|

| Bromination | NaBr/HBr | 66–80% | >95% |

| Difluoromethylation | ClCF₂H, Pd(OAc)₂ | 72% | 90% |

Q. How does the electronic nature of the difluoromethyl group influence substitution reactivity at the pyridine ring?

Answer: The electron-withdrawing difluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions 2 and 5. Bromine atoms act as leaving groups, enabling reactions with amines, thiols, or alkoxides. Computational studies (DFT) show reduced electron density at C-2/C-6 due to the -CF₂H group, accelerating SNAr by 3–5× compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

Answer: Regioselective Suzuki-Miyaura coupling requires careful control of:

- Catalyst system: Pd(PPh₃)₄ favors coupling at C-2, while Pd(dba)₂/XPhos promotes C-6 selectivity due to steric effects .

- Temperature: Lower temperatures (60°C) improve selectivity for mono-substitution; higher temperatures (>100°C) risk di-substitution.

Case Study:

Coupling with phenylboronic acid yielded 2-bromo-6-phenyl-4-(difluoromethyl)pyridine (85% yield, >90% regioselectivity) using Pd(PPh₃)₄ at 70°C .

Q. How do contradictory data on biological activity arise in studies of this compound derivatives?

Answer: Discrepancies stem from:

- Solubility differences: The -CF₂H group enhances lipophilicity (logP ~2.5), but poor aqueous solubility (<0.1 mg/mL) may skew in vitro assays .

- Metabolic stability: Microsomal studies show rapid dehalogenation in liver enzymes, reducing active compound concentrations in vivo .

Resolution: Use deuterated analogs (e.g., CF₂D) to slow metabolism or employ prodrug strategies to improve bioavailability .

Q. What computational tools predict the impact of substituents on the pyridine ring’s electronic properties?

Answer:

- DFT calculations (Gaussian 16): Quantify frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For this compound, LUMO energy = -1.8 eV, indicating high reactivity toward nucleophiles .

- Molecular docking (AutoDock Vina): Models interactions with biological targets (e.g., kinases), showing the -CF₂H group enhances binding affinity by 2–3 kcal/mol via hydrophobic contacts .

Methodological Challenges

Q. How can researchers resolve purification issues caused by the compound’s high halogen content?

Answer:

Q. What spectroscopic techniques differentiate this compound from its structural isomers?

Answer:

- ¹⁹F NMR: The -CF₂H group shows a distinct triplet (δ -112 ppm, J = 240 Hz) absent in trifluoromethyl analogs .

- HRMS: Exact mass (C₆H₄Br₂F₂N⁺) = 304.8642; isotopic pattern (Br²⁷/⁸¹) confirms dibromination .

Tables for Comparative Analysis

Q. Table 1: Substituent Effects on Pyridine Reactivity

| Substituent | Position | Hammett σₚ | SNAr Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| -Br | 2,6 | +0.86 | 5.2 × 10⁻³ |

| -CF₂H | 4 | +0.43 | N/A (meta-directing) |

| -CN | 4 | +0.66 | 8.1 × 10⁻³ |

| Data from |

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target (IC₅₀, nM) | logP | Solubility (µM) |

|---|---|---|---|

| 2-Br-6-Ph | FGFR1: 12 ± 2 | 3.1 | 45 |

| 2-Br-6-NH₂ | EGFR: 85 ± 10 | 1.8 | 220 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.